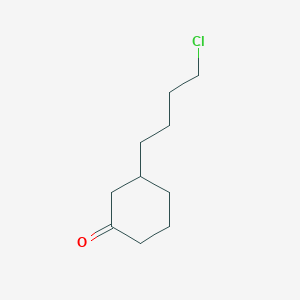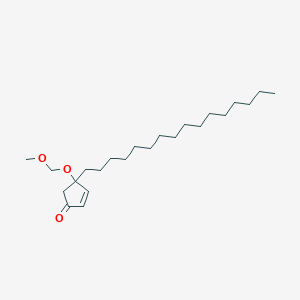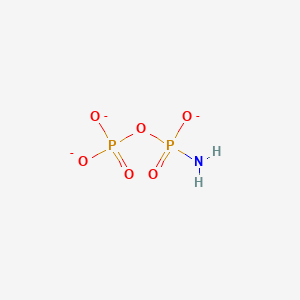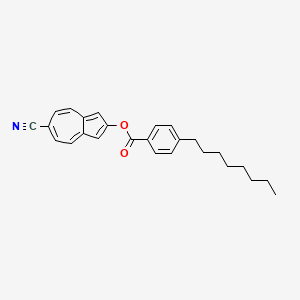![molecular formula C18H12N4O2 B14273751 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole CAS No. 144740-11-4](/img/structure/B14273751.png)
3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole is an organic compound characterized by the presence of a diazenyl group attached to a carbazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 3-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 9H-carbazole in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole can undergo reduction to form the corresponding amino derivative.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its stable azo linkage and intense coloration.
Mecanismo De Acción
The biological activity of 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole is primarily attributed to its ability to interact with cellular components through its diazenyl and nitro groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting cellular processes. The compound’s mechanism of action involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress, leading to cell death in targeted organisms.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(E)-(4-Nitrophenyl)diazenyl]-9H-carbazole
- 3-[(E)-(2-Nitrophenyl)diazenyl]-9H-carbazole
- 3-[(E)-(3-Nitrophenyl)diazenyl]indole
Uniqueness
Compared to its analogs, 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole exhibits unique properties due to the position of the nitro group on the phenyl ring. This positioning influences the electronic distribution and reactivity of the compound, making it particularly effective in certain applications, such as dye synthesis and biological staining.
Propiedades
Número CAS |
144740-11-4 |
|---|---|
Fórmula molecular |
C18H12N4O2 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
9H-carbazol-3-yl-(3-nitrophenyl)diazene |
InChI |
InChI=1S/C18H12N4O2/c23-22(24)14-5-3-4-12(10-14)20-21-13-8-9-18-16(11-13)15-6-1-2-7-17(15)19-18/h1-11,19H |
Clave InChI |
BYRFMKHSNKSOIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


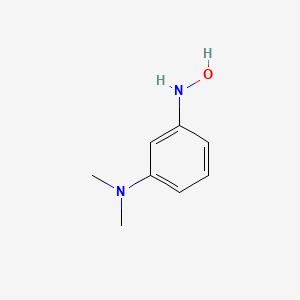
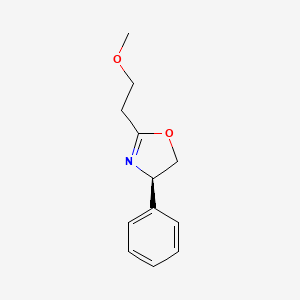
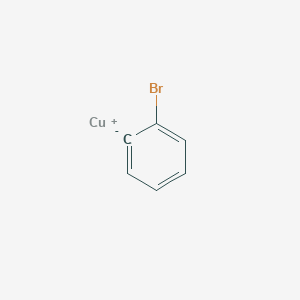
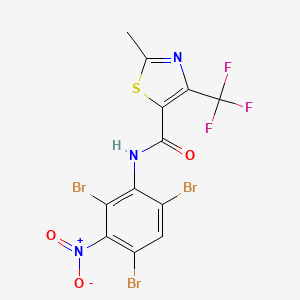
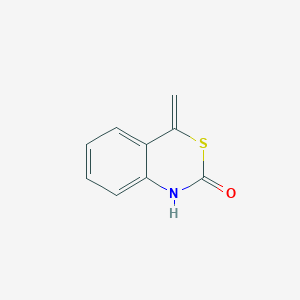
![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)

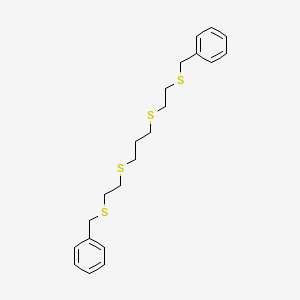
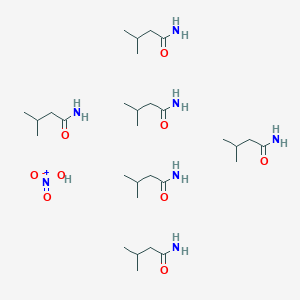
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
